2-Hexyl-1,3-thiazolidine-4-carboxylic acid
Overview
Description
2-Hexyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound featuring a thiazolidine ring, which consists of a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine, due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexyl-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of cysteine or related aminothiols with aldehydes. This reaction is often carried out under physiological conditions, making it a bioorthogonal reaction that does not require any toxic reagents or catalysts . The reaction can be performed at neutral pH, and the product remains stable under these conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is often emphasized to improve the selectivity, purity, and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Hexyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
Scientific Research Applications
2-Hexyl-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hexyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with various molecular targets, such as proteins and enzymes. The thiazolidine ring can form stable conjugates with biomolecules, which can modulate their structure and function . This interaction is often facilitated by the presence of sulfur and nitrogen atoms in the ring, which can form covalent bonds with the target molecules .
Comparison with Similar Compounds
Thiazolidine-4-carboxylic acid: A related compound with similar structural features but without the hexyl group.
Thiazolidinediones: A class of compounds used in the treatment of diabetes mellitus type 2.
Rhodanine: A related bioactive species featuring one carbonyl and one thiocarbonyl.
Uniqueness: 2-Hexyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the hexyl group, which can enhance its lipophilicity and potentially improve its interaction with hydrophobic biological targets . This structural feature distinguishes it from other thiazolidine derivatives and contributes to its diverse applications in various fields.
Properties
IUPAC Name |
2-hexyl-1,3-thiazolidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-2-3-4-5-6-9-11-8(7-14-9)10(12)13/h8-9,11H,2-7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDGCSSFNOHHPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1NC(CS1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287334 | |
Record name | 2-Hexyl-4-thiazolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14347-74-1 | |
Record name | 2-Hexyl-4-thiazolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14347-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexyl-4-thiazolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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